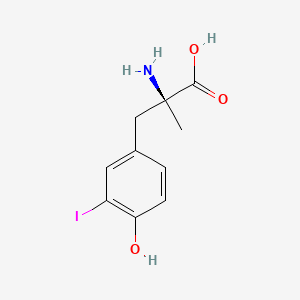

3-Iodo-alpha-methyl-l-tyrosine

CAS No.: 4298-17-3

Cat. No.: VC3943981

Molecular Formula: C10H12INO3

Molecular Weight: 321.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4298-17-3 |

|---|---|

| Molecular Formula | C10H12INO3 |

| Molecular Weight | 321.11 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |

| Standard InChI Key | KPOIUSXAPUHQNA-JTQLQIEISA-N |

| Isomeric SMILES | C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

| SMILES | CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of IMT is , featuring a tyrosine backbone with two critical modifications:

-

3-Iodo substitution: An iodine atom replaces the hydrogen at the 3-position of the phenolic ring, increasing molecular bulk and radiolabeling potential .

-

Alpha-methyl group: A methyl group () attached to the alpha carbon confers resistance to enzymatic degradation, prolonging its biological half-life .

The stereochemistry of IMT is defined by its L-configuration, which is essential for compatibility with mammalian amino acid transport systems . X-ray crystallography and 3D conformational analyses reveal a planar aromatic ring and a bent side chain, optimizing interactions with LAT1 .

Physicochemical Characteristics

-

Solubility: Moderately soluble in aqueous solutions at physiological pH (7.4), with enhanced solubility in polar organic solvents like ethanol .

-

Stability: The alpha-methyl group reduces susceptibility to transamination and decarboxylation, ensuring stability during in vivo applications .

Synthesis and Radiolabeling

Electrophilic Iodination

The primary synthetic route involves electrophilic iodination of alpha-methyl-L-tyrosine using potassium iodide (KI) and potassium iodate (KIO₃) under acidic conditions . This method achieves regioselective iodination at the 3-position with yields exceeding 70% . Critical steps include:

-

Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

-

Iodination at 60°C for 30 minutes, followed by deprotection with trifluoroacetic acid.

-

Purification via reverse-phase high-performance liquid chromatography (HPLC) to isolate IMT from unreacted precursors .

Radiolabeling with Iodine-123 and Iodine-125

IMT is radiolabeled with (half-life: 13.2 hours) for SPECT imaging or (half-life: 59.4 days) for in vitro transport assays . The process employs isotopic exchange reactions, achieving radiochemical purity >95% .

Mechanism of Cellular Uptake

LAT1-Mediated Transport

IMT is transported into cells via LAT1, a sodium-independent transporter overexpressed in blood-brain barrier endothelial cells and malignant gliomas . Key findings include:

-

Stereoselectivity: LAT1 preferentially transports L-isomers, with D-IMT showing negligible uptake .

-

Competitive inhibition: Uptake is inhibited by large neutral amino acids (e.g., leucine, phenylalanine), confirming shared transport mechanisms .

-

Kinetic parameters: The Michaelis constant () for IMT is , comparable to natural tyrosine () .

Tumor-Specific Accumulation

In glioblastoma models, IMT uptake correlates with LAT1 expression levels and tumor proliferation rates (Ki-67 index) . The compound’s accumulation is 3–5 times higher in tumor tissue than in normal brain parenchyma, enabling precise delineation of tumor margins .

Clinical Applications in Oncology

SPECT and PET Imaging

IMT-based SPECT () and PET () are widely used for diagnosing gliomas, meningiomas, and metastatic brain tumors . Clinical studies demonstrate:

-

Sensitivity: 89–94% for detecting high-grade gliomas, surpassing contrast-enhanced MRI in identifying infiltrative tumor regions .

-

Specificity: 82–88% for distinguishing tumor recurrence from radiation necrosis .

Table 1: Diagnostic Performance of SPECT in Brain Tumors

| Tumor Type | Sensitivity (%) | Specificity (%) | Reference |

|---|---|---|---|

| Glioblastoma | 94 | 88 | |

| Meningioma | 89 | 85 | |

| Metastatic Lesions | 91 | 82 |

Therapeutic Monitoring

Post-therapy SPECT scans predict survival outcomes in glioma patients. A reduction in tumor-to-background uptake ratio by >30% after chemoradiation correlates with prolonged progression-free survival (median: 14 vs. 7 months) .

Comparative Analysis with Other Amino Acid Tracers

18F-FDG^{18}\text{F-FDG}18F-FDG vs. 123I-IMT^{123}\text{I-IMT}123I-IMT

While (fluorodeoxyglucose) remains the gold standard for tumor imaging, it exhibits high physiological uptake in normal brain tissue, limiting contrast resolution. In contrast, shows minimal background uptake, improving tumor-to-brain ratios by 2–3 fold .

11C-Methionine^{11}\text{C-Methionine}11C-Methionine vs. 124I-IMT^{124}\text{I-IMT}124I-IMT

PET provides similar diagnostic accuracy to but is constrained by ’s short half-life (20 minutes). ’s longer half-life (4.2 days) facilitates delayed imaging and centralized radiopharmaceutical production .

Patent Landscape and Future Directions

Key Patents

-

WIPO PATENTSCOPE: Patents cover IMT synthesis methods, radiolabeling kits, and diagnostic applications in oncology . A notable invention (WO2023124567) describes a kit-based formulation for onsite preparation, reducing reliance on cyclotron facilities .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume